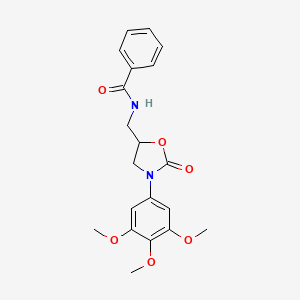

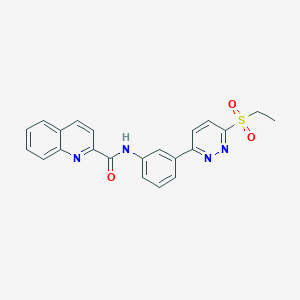

![molecular formula C29H25N3O2S B2491073 N-(6-乙氧基苯并[d]噻唑-2-基)-2,2-二苯基-N-(吡啶-3-基甲基)乙酰胺 CAS No. 922674-17-7](/img/structure/B2491073.png)

N-(6-乙氧基苯并[d]噻唑-2-基)-2,2-二苯基-N-(吡啶-3-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide often involves complex organic reactions that provide a pathway to introduce various functional groups to the benzo[d]thiazol-2-yl and pyridin-3-ylmethyl moieties. For instance, the synthesis of related Co(II) complexes through reactions involving ethoxybenzylidene amino and pyridinylmethylene amino derivatives showcases the versatility of the benzo[d]thiazol-2-yl backbone in forming complex structures with potential fluorescence and anticancer activity (Gomathi Vellaiswamy & S. Ramaswamy, 2017). This suggests that the compound can be synthesized through similar pathways, leveraging its benzo[d]thiazol and pyridinyl moieties for functionalization.

Molecular Structure Analysis

The molecular structure of compounds featuring benzo[d]thiazol-2-yl and pyridin-3-ylmethyl groups is crucial for determining their chemical behavior and interaction with other molecules. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of such compounds, revealing how the arrangement of atoms influences the compound's properties and reactivity. For example, studies on similar compounds have highlighted the importance of hydrogen bonding in determining molecular assemblies and photophysical properties, as seen in the case of N-(benzo[d]thiazol-2-yl) acetamides (Umamahesh Balijapalli et al., 2017). Such analyses are critical for understanding the behavior of N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide in various environments.

Chemical Reactions and Properties

The chemical reactivity of N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is influenced by its functional groups, making it a candidate for various chemical transformations. For instance, the presence of the acetamide group can facilitate reactions such as N-alkylation, acylation, and condensation, which are common in the synthesis of pharmaceuticals and materials with specific properties. The compound's reactivity channels might include oxidation reactions, as observed with similar acetamide derivatives, enabling the synthesis of a diverse range of products under different conditions (Sylvie L. Pailloux et al., 2007).

科学研究应用

抗增殖活性

- 已合成并研究了多种化合物,包括吡啶连接的噻唑衍生物,用于评估它们对各种癌细胞系(如肝癌、喉癌、前列腺癌和乳腺癌)的抗增殖活性。具有吡啶-噻唑结构的化合物对乳腺癌和肝癌细胞系展现出有希望的活性(Alaa M. Alqahtani & A. Bayazeed, 2020)。

氧化反应性

- 研究探索了吡啶-2-基-N,N-二苯基乙酰胺衍生物的化学氧化,揭示了不同氧化剂和反应条件下产生的多样氧化产物。这项研究可以为类似化合物的反应性提供见解(Sylvie L. Pailloux et al., 2007)。

对癌细胞系的细胞毒活性

- 基于对类似化合物的虚拟筛选,合成了具有咪唑[2,1-b]噻唑骨架的新化合物,对包括HepG2和MDA-MB-231在内的人类癌细胞系表现出细胞毒性。这项研究突显了这些化合物作为抗癌细胞系抑制剂的潜力(H. Ding et al., 2012)。

噻唑并[3,2-a]吡啶衍生物的合成

- 从相关的乙酰胺中间体合成了噻唑并[3,2-a]吡啶,展示了其在各种领域中的潜在多样化化学转化和应用(Y. Ammar et al., 2005)。

配体-蛋白相互作用和光伏效率

- 已研究了某些苯并噻唑酮乙酰胺类似物的配体-蛋白相互作用以及其在染料敏化太阳能电池中的潜在用途,展示了良好的光吸收效率和作为光敏剂的潜力(Y. Mary et al., 2020)。

对PI3K/mTOR的抑制作用

- 具体的苯并[d]噻唑-2-基乙酰胺衍生物被研究作为磷脂酰肌醇-3-激酶(PI3K)和雷帕霉素靶蛋白(mTOR)的抑制剂,展示了它们作为癌症治疗中的潜力药物(Markian M Stec et al., 2011)。

尿素酶抑制和分子对接研究

- 合成了一系列N-(6-芳基苯并[d]噻唑-2-基)乙酰胺,并发现其表现出显著的尿素酶抑制活性,突显了其潜在的生物应用。分子对接研究提供了关于尿素酶抑制机制的见解(Y. Gull et al., 2016)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial activity

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with microbial cells, leading to their inhibition or death

Biochemical Pathways

Similar compounds have been shown to affect microbial growth and survival , suggesting that this compound may also interfere with the biochemical pathways necessary for these processes.

Result of Action

Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the inhibition or death of microbial cells .

属性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O2S/c1-2-34-24-15-16-25-26(18-24)35-29(31-25)32(20-21-10-9-17-30-19-21)28(33)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-19,27H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPVNXJYYOTAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

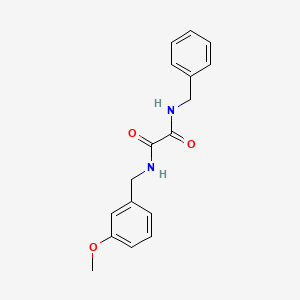

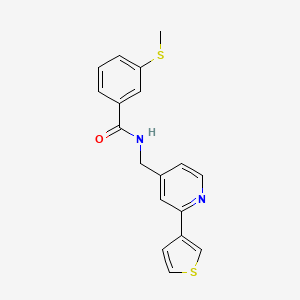

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

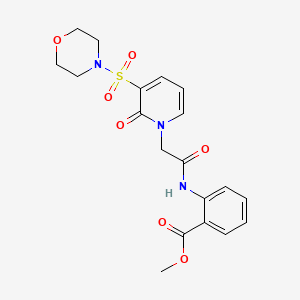

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

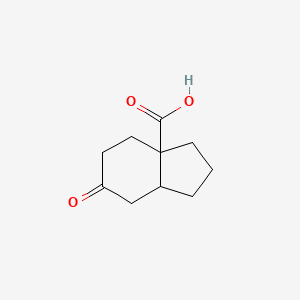

![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)